1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)-
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Overview
Description
1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazol-2-amine derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)-1,3,4-oxadiazol-2-amine can be achieved by reacting the corresponding hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions using hydrazides and carboxylic acids. These reactions are typically carried out in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2-amine derivatives undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
1,3,4-Oxadiazol-2-amine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2-amine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, interact with nucleic acids, and modulate signaling pathways. For example, they have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol
Uniqueness
1,3,4-Oxadiazol-2-amine, 5-((2,4,6-trichloro-3-pentadecylphenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the trichlorophenoxy group enhances its potential as an enzyme inhibitor and its overall stability .
Properties
CAS No. |
117554-48-0 |
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Molecular Formula |
C24H36Cl3N3O2 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
5-[(2,4,6-trichloro-3-pentadecylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C24H36Cl3N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(25)16-20(26)23(22(18)27)31-17-21-29-30-24(28)32-21/h16H,2-15,17H2,1H3,(H2,28,30) |
InChI Key |
RHFPXOYAGCZAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OCC2=NN=C(O2)N)Cl |
Origin of Product |
United States |
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